REACTION_CXSMILES
|
O[CH:2]([C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1)[CH2:3][N+:4]([O-:6])=[O:5].[CH2:14]1OCCOCCOCCOCCOCC[O:16][CH2:15]1.[F-].[K+].C(OC(=O)C)(=O)C>>[N+:4]([CH:3]=[CH:2][C:7]1[CH:8]=[C:9]([O:13][C:15](=[O:16])[CH3:14])[CH:10]=[CH:11][CH:12]=1)([O-:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
OC(C[N+](=O)[O-])C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool in an ice bath
|
Type
|
STIRRING
|
Details
|
stir for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Decant
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous with ethyl acetate (twice)
|
Type
|
WASH
|
Details
|
Combine extracts with the solid, wash with water (twice), saturated aqueous sodium chloride (twice),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 25:75 hexanes:dichloromethane to 100% dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC=1C=C(C=CC1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.56 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 987% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |